

# GB1490: A Technical Guide to a Selective, Orally Bioavailable Galectin-1 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GB1490

Cat. No.: B15610044

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **GB1490**, a novel, selective, and orally active inhibitor of galectin-1. The information compiled herein is based on preclinical data and is intended to inform research and drug development efforts targeting galectin-1-mediated pathologies.

## Executive Summary

Galectin-1 is a  $\beta$ -galactoside-binding protein implicated in a range of pathological processes, including cancer progression, immune evasion, and fibrosis. Its role in inducing T-cell apoptosis makes it a compelling target for therapeutic intervention. **GB1490** is a thiazole-containing  $\alpha$ -d-galactopyranoside developed as a glycomimetic inhibitor that specifically targets the carbohydrate recognition domain (CRD) of galectin-1. Preclinical studies demonstrate that **GB1490** exhibits favorable selectivity for galectin-1 over other galectins and possesses excellent oral bioavailability, positioning it as a valuable tool compound for preclinical research and a potential starting point for further drug development.

## Biochemical and Biophysical Characterization

**GB1490** was engineered from a series of galectin-3-selective  $\alpha$ -d-thiogalactosides by replacing a six-membered aryl-triazolyl substituent with a five-membered thiazole heterocycle, which significantly shifted its selectivity profile towards galectin-1.<sup>[1][2]</sup>

## Binding Affinity and Selectivity

**GB1490** demonstrates a high affinity for human galectin-1 with a dissociation constant (Kd) in the sub-micromolar range. Its selectivity for galectin-1 was evaluated against a panel of other human galectins, revealing a preference ranging from 6- to 320-fold.[\[1\]](#)[\[2\]](#)

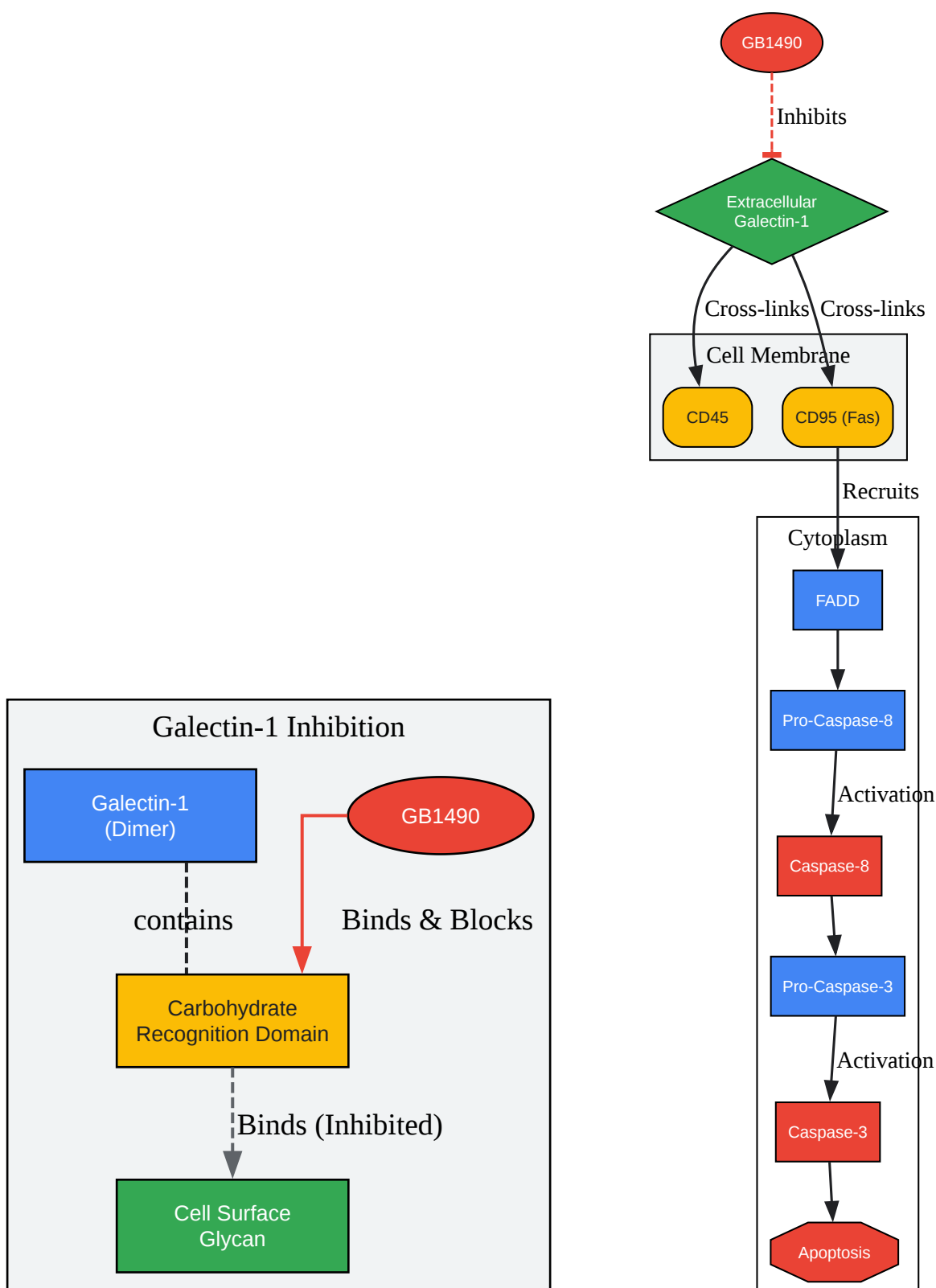
Table 1: **GB1490** Binding Affinity and Selectivity

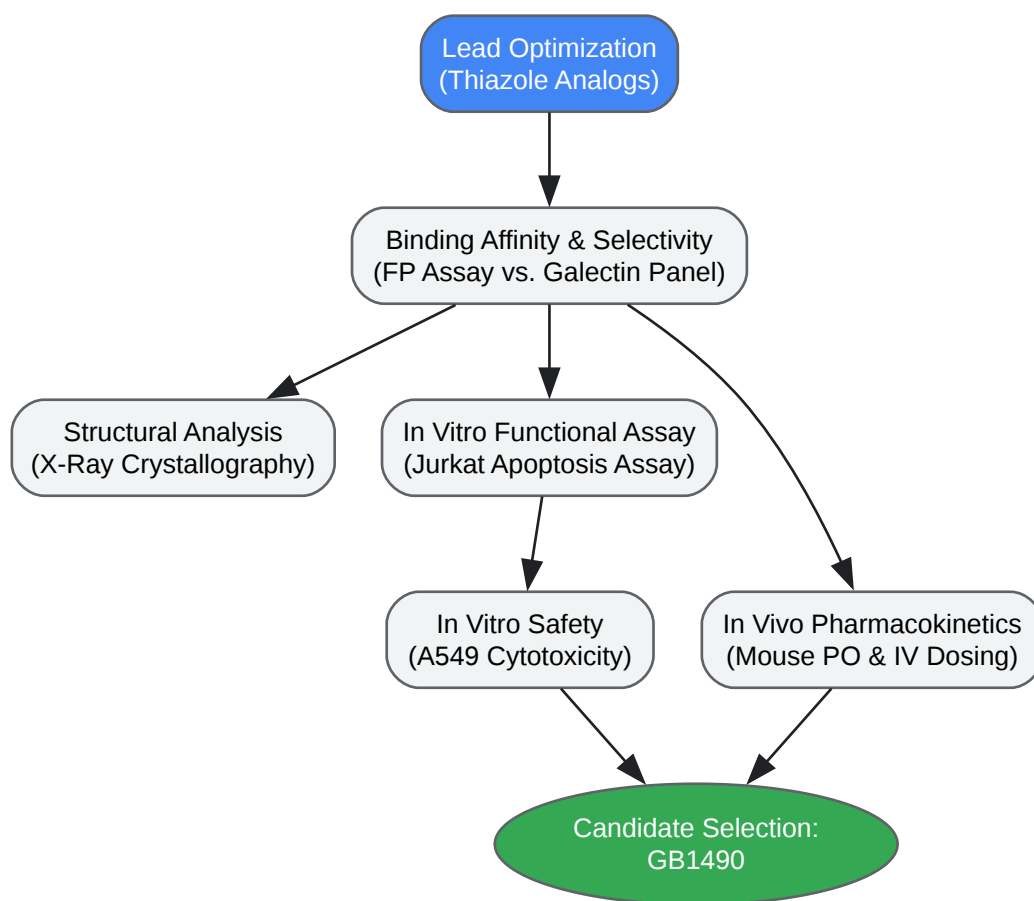
Target	Dissociation Constant (Kd)	Selectivity vs. Galectin-1 (Fold)
Human Galectin-1	0.4 $\mu$ M	1x
Mouse Galectin-1	0.23 $\mu$ M	1.7x
Human Galectin-3	2.7 $\mu$ M	6.8x
Other Human Galectins	Not Publicly Available	6 - 320x

Data sourced from publicly available abstracts and vendor information.[\[1\]](#)[\[2\]](#)[\[3\]](#) Detailed Kd values for other galectins in the screening panel are not available in the cited literature.

## Mechanism of Action

X-ray crystallography studies have confirmed that **GB1490** binds directly to the carbohydrate recognition domain (CRD) of galectin-1.[\[1\]](#)[\[2\]](#) By occupying this binding site, **GB1490** competitively inhibits the interaction between galectin-1 and its natural glycan ligands on the surface of cells, thereby blocking its downstream signaling functions, such as the induction of T-cell apoptosis.





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## References

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Address: 3281 E Guasti Rd

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